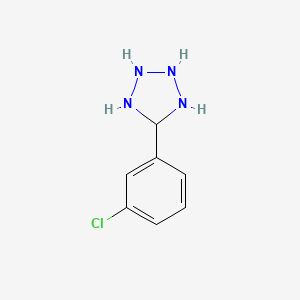

5-(3-Chlorophenyl)tetrazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Chlorophenyl)tetrazolidine: is a heterocyclic compound that features a tetrazole ring substituted with a 3-chlorophenyl group. Tetrazoles are known for their stability and diverse applications in medicinal chemistry, agriculture, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)tetrazolidine typically involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often catalyzed by metals such as zinc chloride (ZnCl2) and conducted under moderate conditions to ensure high yields and purity .

Industrial Production Methods: Industrial production methods for tetrazole derivatives, including this compound, often involve eco-friendly approaches. These methods utilize water as a solvent, moderate temperatures, and non-toxic reagents to minimize environmental impact while maximizing yield .

Análisis De Reacciones Químicas

General Reactivity of Tetrazoles

Tetrazoles are five-membered heterocycles containing four nitrogen atoms. Their reactivity is influenced by substituents, such as chlorine in this case. Key reactions include:

-

Nucleophilic Substitution : Tetrazoles can undergo substitution reactions, particularly under basic or acidic conditions.

-

Cyclization : Tetrazoles may participate in cycloaddition reactions (e.g., azo coupling) or undergo ring-opening to form amides or amidines.

-

Coordination Chemistry : Tetrazoles can act as ligands in metal complexes due to their nitrogen-rich structure.

Reactivity of Chlorophenyl Substituents

The 3-chlorophenyl group in 5-(3-chlorophenyl)tetrazolidine may influence reactivity through:

-

Electron-Withdrawing Effects : Chlorine’s electronegativity can stabilize adjacent carbocations or radical intermediates.

-

Leaving Group Potential : Chlorine may act as a leaving group under specific conditions, though it is less reactive compared to halogens in other positions (e.g., para).

Comparison of Tetrazole Derivatives

Challenges and Lacunae

-

Limited Direct Data : No sources explicitly describe this compound’s reactions.

-

Structural Complexity : The tetrazolidine ring (partially saturated tetrazole) may exhibit distinct reactivity compared to fully unsaturated tetrazoles.

Proposed Experimental Framework

To study its reactivity, one could:

-

Test Nucleophilic Substitution : React with amines or alcohols in acidic/basic conditions.

-

Explore Cyclization : Use ketones or aldehydes to form fused heterocycles.

-

Investigate Metal Coordination : Screen for interactions with transition metals (e.g., Cu, Zn).

Aplicaciones Científicas De Investigación

Chemistry: 5-(3-Chlorophenyl)tetrazolidine is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals .

Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor antagonists .

Medicine: Tetrazole derivatives, including this compound, are investigated for their potential as antiviral, antibacterial, and antifungal agents .

Industry: In the industrial sector, tetrazole derivatives are used as stabilizers in photography and photoimaging .

Mecanismo De Acción

The mechanism of action of 5-(3-Chlorophenyl)tetrazolidine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors . The 3-chlorophenyl group enhances the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

5-Phenyltetrazole: Similar structure but lacks the chlorine substituent, resulting in different reactivity and applications.

5-(3,5-Dichlorophenyl)tetrazolidine: Contains two chlorine atoms, leading to increased reactivity and potential toxicity.

5-(4-Methylphenyl)tetrazolidine: The methyl group provides different electronic properties compared to the chlorine substituent.

Propiedades

Fórmula molecular |

C7H9ClN4 |

|---|---|

Peso molecular |

184.62 g/mol |

Nombre IUPAC |

5-(3-chlorophenyl)tetrazolidine |

InChI |

InChI=1S/C7H9ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,7,9-12H |

Clave InChI |

CIHCLVUIUVCUMN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C2NNNN2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.